2-(2-Aminoethylamino)-5-nitropyridine

Description

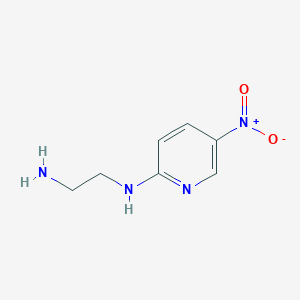

Structure

3D Structure

Propriétés

IUPAC Name |

N'-(5-nitropyridin-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c8-3-4-9-7-2-1-6(5-10-7)11(12)13/h1-2,5H,3-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHSPTHLPCXPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183785 | |

| Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29602-39-9 | |

| Record name | 2-[(2-Aminoethyl)amino]-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29602-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029602399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-pyridylaminoethyl-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 2-(2-Aminoethylamino)-5-nitropyridine

The synthesis of this compound is primarily achieved through pathways that construct the core structure from readily available pyridine (B92270) precursors. The methodologies generally involve the formation of the C-N bond at the 2-position of the pyridine ring.

Nucleophilic Substitution Strategies

A prominent and direct method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on a suitable leaving group, typically a halogen, at the 2-position of the 5-nitropyridine ring. The nitro group at the 5-position acts as a strong electron-withdrawing group, which activates the 2-position towards nucleophilic attack.

The key precursor for this route is 2-chloro-5-nitropyridine (B43025). This starting material can be synthesized from 2-hydroxy-5-nitropyridine (B147068) by reaction with reagents like phosphorus oxychloride and phosphorus pentachloride. chemicalbook.comgoogle.com The synthesis of 2-chloro-5-nitropyridine has been well-documented, with various methods achieving high yields and purity. chemicalbook.comgoogle.com

The subsequent reaction of 2-chloro-5-nitropyridine with an excess of ethylenediamine (B42938) serves as the nucleophile. One of the amino groups of ethylenediamine attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the chloride ion and forming the desired this compound. Using an excess of ethylenediamine is crucial to minimize the formation of a disubstituted byproduct where a single ethylenediamine molecule reacts with two molecules of 2-chloro-5-nitropyridine.

| Precursor | Reagent | Key Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Ethylenediamine | Solvent (e.g., Ethanol), Excess nucleophile | This compound | Not specified |

Approaches from 2-Amino-5-nitropyridine (B18323) Precursors

An alternative synthetic approach begins with the more common precursor, 2-amino-5-nitropyridine. This compound is typically prepared through the nitration of 2-aminopyridine (B139424) using a mixed acid of concentrated nitric and sulfuric acids. chemicalbook.comsemanticscholar.orgorgsyn.org This reaction is a standard electrophilic aromatic substitution where the amino group directs the incoming nitro group, though the conditions must be controlled to manage the reactivity and isomer formation. semanticscholar.orgorgsyn.org Yields for this nitration step can be high, with one reported method achieving 91.67%. chemicalbook.com

| Precursor | Reagents | Key Conditions | Intermediate | Yield |

|---|---|---|---|---|

| 2-Aminopyridine | H₂SO₄, HNO₃ | Dichloroethane, <10°C to 58°C | 2-Amino-5-nitropyridine | 91.67% chemicalbook.com |

Derivatization and Functionalization Strategies

The presence of a terminal primary amino group makes this compound an excellent substrate for a range of derivatization and functionalization reactions, enabling its incorporation into larger, more complex molecular architectures.

Preparation of Schiff Base Derivatives

The terminal primary amine of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). This reaction is a versatile method for creating new C=N bonds and linking the nitropyridine moiety to other chemical systems.

While specific literature on Schiff base formation from this compound is not prevalent, the reactivity is analogous to its precursor, 2-amino-5-nitropyridine, which has been used to synthesize various Schiff base ligands. For instance, 2-amino-5-nitropyridine has been condensed with aldehydes like 4-hydroxy-3-methoxybenzaldehyde and 2-thienyl glyoxal (B1671930) to form corresponding imines. nih.govrasayanjournal.co.inresearchgate.net These reactions are typically catalyzed by acid and proceed by nucleophilic addition of the amine to the carbonyl group, followed by dehydration. jocpr.com It is expected that the terminal amine of this compound would react similarly with a wide range of aromatic and aliphatic aldehydes. nih.gov

| Amine Precursor | Aldehyde/Ketone | Product Type |

|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Aromatic Schiff Base |

| This compound | Aliphatic Ketone (e.g., Acetone) | Aliphatic Schiff Base (Ketimine) |

Incorporation into Macrocyclic Systems (e.g., Calixarenes)

A significant application of this compound is its use as a functional unit in the construction of macrocyclic host molecules, such as calixarenes. Calixarenes are cup-shaped macrocycles that can be functionalized to create receptors for specific ions or molecules. mdpi.com

In a documented example, this compound was used to functionalize the lower rim of a p-tert-butylcalix nih.govarene derivative. psu.edu The synthesis involved the reaction of a calix nih.govarene diester with this compound. psu.edu The primary amine of the nitropyridine derivative attacks the ester carbonyl group, forming a stable amide linkage and appending two nitropyridine units to the calixarene (B151959) base. The resulting bis(nitropyridine)-substituted calix nih.govarene was fully characterized by spectroscopic methods. psu.edu This functionalization introduces hydrogen bonding sites and potential metal coordination sites into the calixarene cavity, enhancing its utility as a molecular receptor. psu.edu

| Macrocyclic Precursor | Functionalizing Agent | Linkage Type | Characterization Methods |

|---|---|---|---|

| p-tert-Butylcalix nih.govarene diester | This compound | Amide | FTIR, ¹H NMR, ¹³C NMR, Elemental Analysis psu.edu |

Formation of Organic Semiconductor Conjugates (e.g., with Anthracene (B1667546) Carboxaldehyde)

The electronic properties of the 5-nitropyridine system, combined with the reactive primary amine, allow for the synthesis of conjugated molecules with potential applications in organic electronics. Anthracene and its derivatives are well-known building blocks for organic semiconductors due to their extended π-conjugated systems. rsc.org

A viable strategy for creating an organic semiconductor conjugate involves the formation of a Schiff base between this compound and an aromatic aldehyde like anthracene-9-carboxaldehyde. The condensation reaction would link the electron-accepting nitropyridine moiety with the electron-donating and fluorescent anthracene core via an imine bridge. This creates a donor-π-acceptor (D-π-A) type structure, a common motif in materials designed for optoelectronic applications. rsc.orgresearchgate.net The resulting conjugate would be expected to possess interesting photophysical properties, such as intramolecular charge transfer, making it a candidate for use in devices like organic thin-film transistors (OTFTs). rsc.org

| Donor Component | Acceptor/Conjugation Component | Resulting Conjugate Structure | Potential Application |

|---|---|---|---|

| This compound | Anthracene-9-carboxaldehyde | Donor-π-Acceptor Schiff Base | Organic Semiconductor rsc.orgrsc.org |

Reaction Mechanisms and Pathways of Chemical Transformations

The chemical transformations of this compound are governed by the interplay of the electronic properties of its constituent functional groups. The pyridine ring, the nitro group, and the two amino groups all influence the molecule's reactivity, particularly in nucleophilic substitution reactions.

In the context of its reaction with chlorophosphazenes, the mechanism is primarily a nucleophilic substitution at the phosphorus-chlorine bond. The amino groups of this compound act as nucleophiles, attacking the electrophilic phosphorus atoms of the phosphazene ring or chain. This reaction can proceed through different pathways, including associative (Sₙ2-like) or dissociative (Sₙ1-like) mechanisms, depending on the reaction conditions and the nature of the substituents already present on the phosphazene ring. For primary and secondary amines reacting with hexachlorocyclotriphosphazene, an associative mechanism is generally favored.

The regioselectivity of this substitution is a key aspect of the reaction mechanism. The this compound molecule possesses two different amino groups with distinct nucleophilicities. The primary aliphatic amine is generally more basic and a stronger nucleophile than the secondary arylamine, which is directly attached to the electron-withdrawing nitropyridine ring. The nitro group at the 5-position significantly reduces the electron density of the pyridine ring, thereby decreasing the nucleophilicity of the secondary amino group. Consequently, the initial nucleophilic attack on the phosphazene is more likely to occur at the primary amino group of the ethylamino side chain.

Protonation of the amino groups can also play a significant role in the reaction pathway. In acidic conditions, the more basic primary amine will be preferentially protonated, which would deactivate it as a nucleophile. This could potentially allow for reactions to occur at the less basic secondary amine. However, in typical substitution reactions with chlorophosphazenes, a base such as triethylamine (B128534) is often used to scavenge the HCl produced, thus preventing the protonation of the nucleophilic amine.

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Coordination Modes of 2-(2-Aminoethylamino)-5-nitropyridine

This compound is a flexible ligand possessing three potential nitrogen donor atoms: the pyridine (B92270) ring nitrogen, the primary amine of the ethylamino group, and the secondary amine linking the chain to the ring. This multidentate character allows it to act as a chelating agent, forming stable ring structures with metal ions. The presence of the electron-withdrawing nitro group at the 5-position of the pyridine ring influences the electronic properties of the ligand, affecting the basicity of the donor atoms and, consequently, the stability and reactivity of the resulting metal complexes.

The ethylenediamine (B42938) backbone provides flexibility, enabling the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. Typically, it coordinates in a bidentate fashion, utilizing the pyridine nitrogen and one of the side-chain amino nitrogens to form a five- or six-membered chelate ring. This bidentate N,N-coordination is a common motif in complexes with transition metals.

Furthermore, the primary amine group can be readily condensed with aldehydes or ketones to form Schiff base ligands. This modification extends the delocalized π-system and introduces additional donor atoms (e.g., oxygen or nitrogen), creating versatile tridentate (N,N,O) or tetradentate ligands. These Schiff base derivatives of this compound offer enhanced coordination capabilities and have been pivotal in the development of functional metal complexes. nih.govmdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The resulting complexes can be isolated as crystalline solids and characterized by a suite of analytical techniques.

Transition Metal Complexes (e.g., Cu(II), Zn(II), Ni(II), Co(II), Pt(II))

Copper(II) and Zinc(II) Complexes: Significant research has been conducted on the coordination of 2-amino-5-nitropyridine (B18323) derivatives with copper(II) and zinc(II). For instance, Schiff base ligands derived from the condensation of 5-nitropyridine-2-amine with aldehydes have been used to synthesize Cu(II) and Zn(II) complexes. mdpi.com These reactions typically involve refluxing the ligand and the metal salt (e.g., CuCl₂ or ZnCl₂) in a 2:1 ligand-to-metal molar ratio, leading to the precipitation of the complex. mdpi.com

Similarly, several new copper(II) compounds of 2-amino-5-nitropyridine have been prepared and characterized, including (5NAPH)₂[CuBr₄], (5NAP)₂CuCl₂, and (5NAP)₂CuBr₂. researchgate.netscholaris.ca These syntheses demonstrate the versatility of the aminonitropyridine scaffold in forming both complex salts and neutral coordination compounds with varying structures and magnetic properties. researchgate.netscholaris.ca A fluorescent zinc(II) complex based on a Schiff base derived from 5-nitropyridin-2-ylamino)ethylimine was designed for the selective detection of Cu²⁺ ions. nih.gov

While extensive research exists for related aminopyridine ligands with Ni(II), Co(II), and Pt(II), specific studies detailing the synthesis and characterization of complexes with the parent this compound ligand are less common in the available literature. However, the general principles of coordination chemistry suggest that this ligand would readily form stable complexes with these metals, likely exhibiting square planar or octahedral geometries depending on the metal ion and reaction conditions.

Heterometallic and Polymetallic Systems

The multidentate nature of this compound and its derivatives provides the potential for bridging multiple metal centers, leading to the formation of heterometallic or polymetallic systems. Although specific examples involving this exact ligand are not extensively documented, related pyridine-based ligands are known to form such structures. For example, a polymetallic Cu(I) cluster has been synthesized using a 5-nitropyridine-2-thiolate moiety, which forms a distorted octahedral Cu₆S₆ core. semanticscholar.org This demonstrates the capacity of the nitropyridine framework to support the assembly of complex polynuclear architectures.

Electronic and Structural Elucidation of Metal Complexes

The structures and electronic properties of metal complexes derived from this compound are investigated using a combination of spectroscopic and crystallographic methods.

Spectroscopic Characterization:

FT-IR Spectroscopy: Infrared spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N (pyridine ring) and N-H (amino groups) stretching bands upon complexation provide direct evidence of metal-ligand bond formation.

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes provide insights into their electronic structure. Ligand-based π→π∗ and n→π∗ transitions are typically observed, and upon coordination, these bands may shift to longer wavelengths. mdpi.com For transition metal complexes with d-electrons, d-d transition bands can also be observed, which are indicative of the coordination geometry around the metal center.

NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure in solution. Chemical shift changes in the ligand's protons and carbons upon complexation confirm the binding sites.

Below is a table summarizing typical characterization data for a representative Zn(II) complex derived from a Schiff base of 5-nitropyridine-2-amine.

| Technique | Observation | Interpretation |

| FT-IR | Shift in C=N and N-H stretching frequencies | Coordination of imine and amine nitrogen to Zn(II) |

| ¹H NMR | Downfield shift of protons near coordination sites | Confirmation of ligand binding to the metal center |

| UV-Vis | Red shift in π→π∗ and n→π∗ transition bands | Perturbation of ligand's electronic system upon complexation |

| Mass Spec | Molecular ion peak corresponding to the complex | Confirmation of the chemical formula and stoichiometry |

This is an interactive data table. Click on the headers to learn more about each technique.

Advanced Applications of Coordination Compounds

The unique structural and electronic properties of metal complexes of this compound and its derivatives make them promising candidates for various applications.

Catalysis and Sensing Applications

Sensing Applications: The development of chemical sensors is a significant area of research. The fluorescence properties of certain metal complexes can be modulated by the presence of specific analytes, forming the basis for chemosensors. A notable example is a zinc(II) complex derived from a Schiff base of this compound, which has been designed as a highly selective "turn-off" fluorescent sensor for the detection of copper(II) ions. nih.gov The zinc complex itself is fluorescent, but upon the addition of Cu²⁺, the fluorescence is quenched. This quenching effect is selective for Cu²⁺, even in the presence of other competing metal ions. The association constant for the probe with Cu²⁺ was determined to be 3.30 × 10⁴ M⁻¹. nih.gov

Catalysis: While catalytic applications specifically utilizing this compound complexes are not widely reported, the broader class of aminopyridine metal complexes is known for its catalytic activity. For example, copper, cobalt, and nickel complexes bearing related aminopyridine-carboximidate ligands have been shown to be effective catalysts in the Henry reaction, a carbon-carbon bond-forming reaction. This suggests that complexes of this compound could also possess catalytic potential, representing a promising avenue for future research.

Role in Functional Materials Development

The development of functional materials hinges on the intricate interplay between molecular design and the resultant physicochemical properties. In this context, the ligand this compound has been explored as a versatile building block for the construction of novel metal-organic complexes with potential applications in various technological fields. The strategic incorporation of both a flexible aminoethylamino side chain and an electron-withdrawing nitro group on the pyridine ring allows for diverse coordination modes and imparts unique electronic characteristics to the resulting metal complexes. Research into these materials is driven by the quest for compounds with tailored optical, magnetic, and catalytic functionalities.

The primary focus of investigations into the functional materials derived from this compound has been centered on the synthesis and characterization of its transition metal complexes. The ligand's ability to act as a bidentate or potentially tridentate chelating agent, coordinating through the pyridine nitrogen and the amino nitrogens, facilitates the formation of stable complexes with a range of metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and manganese(II). The resulting coordination geometry and the nature of the metal center are critical determinants of the material's emergent properties.

One of the key areas of interest is the exploration of the nonlinear optical (NLO) properties of materials incorporating aminonitropyridine moieties. While direct studies on the NLO properties of this compound complexes are not extensively documented, research on analogous compounds such as 2-cyclooctylamino-5-nitropyridine (COANP) provides valuable insights. ibm.comibm.com These materials exhibit significant second-harmonic generation (SHG) efficiency, a property attributed to the intramolecular charge transfer from the amino donor group to the nitro acceptor group through the pyridine ring. It is hypothesized that metal coordination could further enhance these NLO properties by influencing the molecular hyperpolarizability through the introduction of a metal-to-ligand charge transfer component.

The catalytic potential of metal complexes derived from aminopyridine-based ligands is another significant area of research. ias.ac.innsf.govmdpi.com The coordination environment around the metal center can be finely tuned by the ligand's structure, influencing the catalytic activity and selectivity in various organic transformations. While specific catalytic applications of this compound complexes are still an emerging field, related amino-pyridine iron(II) complexes have been investigated as catalysts for atom transfer radical polymerization (ATRP). nsf.gov The electronic and steric properties of the ligand play a crucial role in modulating the catalytic cycle.

The development of luminescent materials is another promising application for coordination polymers constructed from pyridine-based ligands. nih.govmdpi.commdpi.com The intrinsic fluorescence of the organic ligand can be modulated upon coordination to a metal center. Depending on the nature of the metal, the emission properties can be enhanced or quenched. For instance, coordination to closed-shell metal ions like Zn(II) or Cd(II) often preserves or enhances the ligand-based luminescence, while coordination to open-shell transition metals can lead to luminescence quenching or the emergence of new emission bands arising from metal-centered or charge-transfer states.

The table below summarizes the potential functional properties of metal complexes of this compound based on analogous systems.

| Metal Ion | Potential Functional Property | Underlying Principle |

| Various | Nonlinear Optics | Intramolecular and metal-to-ligand charge transfer. |

| Cu(II), Mn(II), Fe(II), Co(II) | Magnetic Materials | Presence of unpaired d-electrons and ligand-mediated magnetic exchange. |

| Fe(II), Cu(II), Pd(II) | Catalysis | Tunable electronic and steric environment around the metal center. |

| Zn(II), Cd(II), Lanthanides | Luminescence | Ligand-centered fluorescence modulated by metal coordination. |

Detailed research findings on the specific applications of this compound in functional materials are still developing. However, the foundational studies on related aminonitropyridine and amino-pyridine metal complexes provide a strong rationale for its potential in creating new materials with tailored optical, magnetic, and catalytic properties. Future work in this area will likely focus on the synthesis of a broader range of metal complexes, detailed characterization of their physicochemical properties, and evaluation of their performance in specific material applications.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-(2-Aminoethylamino)-5-nitropyridine, ¹H and ¹³C NMR provide comprehensive information about its proton and carbon framework.

The pyridine (B92270) ring protons are expected in the aromatic region (typically δ 6.5-9.0 ppm). The proton at position 6 (H-6), adjacent to the nitro group, would likely be the most downfield signal due to strong deshielding effects. The protons at positions 3 (H-3) and 4 (H-4) would also exhibit characteristic shifts and coupling constants. The ethylamino side chain would produce two signals in the aliphatic region, corresponding to the two non-equivalent methylene (B1212753) (-CH₂-) groups. The protons of the -NH₂ and -NH- groups would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on theoretical predictions and standard chemical shift values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-3 | ~6.6 - 6.8 | Doublet (d) | ~9.0 |

| Pyridine H-4 | ~8.0 - 8.2 | Doublet of doublets (dd) | ~9.0, ~2.5 |

| Pyridine H-6 | ~8.8 - 9.0 | Doublet (d) | ~2.5 |

| -NH-CH₂- | ~3.4 - 3.6 | Triplet (t) or Quartet (q) | ~6.0 |

| -CH₂-NH₂ | ~2.8 - 3.0 | Triplet (t) | ~6.0 |

| -NH- (secondary amine) | Variable (broad s) | Singlet (s) | N/A |

| -NH₂ (primary amine) | Variable (broad s) | Singlet (s) | N/A |

Carbon (¹³C) NMR Analysis

Similar to proton NMR, a detailed experimental ¹³C NMR spectrum is not widely published. However, a theoretical analysis indicates seven distinct carbon signals. The pyridine ring would account for five aromatic carbon signals. The carbon atom at position 5 (C-5), bonded to the electron-withdrawing nitro group, and the carbon at position 2 (C-2), bonded to the aminoethylamino group, would be significantly influenced. The two aliphatic carbons of the ethylenediamine (B42938) side chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on theoretical predictions and standard chemical shift values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~158 - 162 |

| Pyridine C-3 | ~107 - 110 |

| Pyridine C-4 | ~135 - 138 |

| Pyridine C-5 | ~138 - 142 |

| Pyridine C-6 | ~145 - 148 |

| -NH-C H₂- | ~42 - 45 |

| -C H₂-NH₂ | ~39 - 42 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by measuring its vibrational modes. An experimental spectrum for this compound would be characterized by absorption bands corresponding to its primary amine (-NH₂), secondary amine (-NH-), nitro (-NO₂), and nitropyridine ring components.

Key expected vibrational frequencies include N-H stretching vibrations for the primary and secondary amines in the 3300-3500 cm⁻¹ region. Asymmetric and symmetric stretching vibrations of the nitro group are anticipated around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The pyridine ring would exhibit characteristic C=C and C=N stretching vibrations between 1400-1600 cm⁻¹. Aliphatic C-H stretching from the ethylenediamine moiety would be observed just below 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound This table is based on theoretical predictions and standard functional group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Primary & Secondary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Ethylamino Group | 2850 - 2960 |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |

| N-H Bend | Amine Groups | 1550 - 1650 |

| Asymmetric NO₂ Stretch | Nitro Group | 1530 - 1560 |

| Symmetric NO₂ Stretch | Nitro Group | 1340 - 1360 |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the vibrations of the pyridine ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the strong absorption of the 5-nitropyridine chromophore. This system of conjugated double bonds, influenced by the electron-donating amino group at position 2 and the electron-withdrawing nitro group at position 5, would likely result in one or more significant absorption bands in the UV-Vis region. The electronic transitions are typically π → π* and n → π* in nature. While specific absorption maxima (λmax) are not documented in the surveyed literature, similar nitropyridine derivatives exhibit strong absorptions in the 300-400 nm range.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The molecular weight of this compound is 182.18 g/mol , and its mass spectrum would show a molecular ion peak (M⁺) at m/z = 182.

A key documented application of this compound is in the field of mass spectrometry itself. This compound is utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS), specifically for the quantification of phospholipids (B1166683). In this role, the compound co-crystallizes with the analyte and absorbs the laser energy, facilitating the soft ionization of the phospholipid molecules with minimal fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

This compound has emerged as a significant compound in the field of mass spectrometry, particularly as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis. The suitability of a compound as a MALDI matrix depends on several criteria, including strong absorption at the laser's emission wavelength (typically 337 or 355 nm), stability under high vacuum, and the ability to co-crystallize with the analyte to promote efficient ionization. mdpi.comnih.gov Organic matrices typically contain an aromatic ring system to absorb UV light, and this compound fulfills this structural requirement. mdpi.comnih.gov

The analysis of phospholipids by MALDI-MS can be challenging when using common acidic matrices like 2,5-dihydroxybenzoic acid (DHB). nih.gov In positive-ion mode, the signals from most phospholipid classes are often suppressed in the presence of zwitterionic lipids such as phosphatidylcholines (PCs) and sphingomyelins (SMs). nih.gov To overcome this limitation, this compound, a basic compound, has been successfully evaluated as an alternative matrix. nih.gov

Its application as a basic matrix offers distinct advantages, particularly in the analysis of complex lipid mixtures. nih.gov It has been identified as a powerful, vacuum-stable matrix with properties similar to p-nitroaniline (PNA), another matrix used for lipid analysis. mdpi.comnih.gov A key benefit of using this compound is the formation of homogeneous MALDI spots, a characteristic that improves reproducibility and allows for the automation of analyses. nih.gov

Table 1: Properties of this compound as a MALDI Matrix

| Property | Description | Source(s) |

|---|---|---|

| Matrix Type | Basic organic compound | nih.gov |

| Primary Application | Analysis of phospholipids (PLs) | nih.gov |

| Key Advantage | Overcomes suppression of certain lipid classes seen with acidic matrices like DHB. | nih.gov |

| Vacuum Stability | Stable under high vacuum conditions, unlike some matrices such as PNA. | mdpi.comnih.gov |

| Spot Homogeneity | Produces homogeneous crystal spots with the analyte. | nih.gov |

| Automation Potential | Improved reproducibility and homogeneity make it suitable for automated analysis. | nih.gov |

The performance of this compound is particularly notable in negative-mode ionization for phospholipid analysis. nih.gov Research has demonstrated that its use leads to enhanced detection of several key phospholipid classes, including phosphatidyl ethanolamines (PEs), phosphatidyl serines (PSs), phosphatidyl glycerols (PGs), and phosphatidyl inositols (PIs), both in simple mixtures and in complex biological extracts like crude methanolic soybean extract. nih.gov

When compared to other matrices, this compound provides greater sensitivity for the detection of these phospholipid classes in the negative mode. nih.gov Studies have shown that the signal-to-noise (S/N) ratio for certain lipids, such as phosphatidylinositol, was nearly an order of magnitude higher than that achieved with the common matrix DHB at similar concentrations. nih.gov The relative ionization efficiency (RIE) in negative mode was found to be highest for PIs. nih.gov While positive-mode spectra can also be acquired using this matrix, the sensitivity is lower compared to the negative mode. nih.gov

Table 2: Performance Comparison of MALDI Matrices for Phospholipid Analysis in Negative-Ion Mode

| Feature | This compound (AAN) | 2,5-dihydroxybenzoic acid (DHB) | p-nitroaniline (PNA) |

|---|---|---|---|

| Enhanced Detection | Phosphatidyl ethanolamines (PEs), Phosphatidyl serines (PSs), Phosphatidyl glycerols (PGs), Phosphatidyl inositols (PIs) nih.gov | Less effective for these PL classes in negative mode nih.gov | Effective for PEs nih.gov |

| Sensitivity | Greater sensitivity for PL classes in negative mode compared to DHB and PNA nih.gov | Lower sensitivity for specific PLs in negative mode nih.gov | Less sensitive than AAN nih.gov |

| Signal-to-Noise (S/N) Ratio | Nearly 10x higher for PIs compared to DHB nih.gov | Lower S/N ratio for PIs nih.gov | Not specified |

| Vacuum Stability | High mdpi.comnih.gov | High | Prone to sublimation under high vacuum nih.gov |

Other Mass Spectrometric Techniques

While this compound is well-documented as a MALDI matrix, its application in other mass spectrometric techniques is not as extensively reported. Mass spectrometry encompasses a variety of ionization methods beyond MALDI.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) are widely used for the separation and quantification of various analytes in complex mixtures. rug.nl ESI is a soft ionization technique that generates ions from a liquid solution, making it suitable for analyzing polar, less volatile molecules. uzh.ch Another method, Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is used for elemental analysis due to its high-temperature plasma source that breaks down samples into their constituent elemental ions. libretexts.org Fast Atom Bombardment (FAB) and Secondary Ion Mass Spectrometry (SIMS) are techniques that involve sputtering a sample surface with a high-energy beam of atoms or ions, respectively, to generate analyte ions from solid or liquid samples. libretexts.org

X-ray Diffraction Studies for Structural Determination

Specific X-ray diffraction data for this compound is not prominently available in the surveyed literature. However, structural studies have been conducted on closely related aminonitropyridine compounds, which provide insight into the molecular packing and intermolecular forces that are characteristic of this family of materials. For instance, the crystal structure of 2-amino-5-nitropyridine (B18323) has been determined. rsc.org These studies show that the structures are stabilized by a combination of hydrogen bonds and various interlayer interactions. rsc.org Such analyses are crucial for understanding the structure-property relationships in these compounds. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. For nitropyridine derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a reliable balance of accuracy and computational cost. researchgate.netnih.gov These studies are fundamental to understanding the molecule's geometry, stability, and electronic behavior.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. In molecules like 2-(2-Aminoethylamino)-5-nitropyridine, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the amino groups and the pyridine (B92270) ring, whereas the LUMO is often centered on the electron-withdrawing nitro group. This distribution indicates that intramolecular charge transfer is a significant electronic feature of the molecule. researchgate.net

The HOMO-LUMO energy gap is inversely related to reactivity; a smaller gap suggests the molecule is more reactive and less stable. nih.gov For similar molecules like 2-chloro-5-nitropyridine (B43025), DFT calculations have been used to determine these energies precisely. researchgate.net The analysis of these orbitals is crucial for predicting how the molecule will interact with other chemical species.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. nih.govresearchgate.net These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and, consequently, higher stability. researchgate.netnih.gov

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2. A more negative chemical potential indicates greater stability. mdpi.com

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -μ.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. A higher value suggests the molecule is a better electrophile. researchgate.net

Softness (S): The reciprocal of hardness (S = 1/η), softness indicates how easily the molecule's electron cloud can be polarized. researchgate.net

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.8 to -7.2 |

| LUMO Energy | ELUMO | - | -2.5 to -2.9 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 4.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.25 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.7 to -5.0 |

| Electrophilicity Index | ω | μ² / 2η | 4.9 to 5.5 |

| Softness | S | 1 / η | 0.44 to 0.50 |

Note: The values in the table are representative examples based on DFT studies of similar nitropyridine compounds and serve to illustrate the typical output of such calculations.

DFT is also a highly effective tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) are routinely performed for nitropyridine derivatives. researchgate.nettandfonline.com The calculated harmonic frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net This analysis allows for the precise assignment of vibrational modes to specific functional groups within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. tandfonline.com These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govrsc.org While specific MD studies on this compound are not widely reported, this technique is broadly applied to understand the behavior of small aromatic compounds in various environments. researchgate.netrsc.org

MD simulations could be employed to investigate the conformational flexibility of the aminoethylamino side chain, its interactions with solvent molecules, or its potential binding modes with biological macromolecules. By simulating the system over nanoseconds or longer, MD can provide insights into the dynamic processes that govern the molecule's behavior, complementing the static picture provided by DFT. The mechanism of aggregation for small aromatic molecules is often studied via MD, revealing how intermolecular forces drive the formation of clusters. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are statistical modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. chemrevlett.comcore.ac.uk These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression methods, such as Multiple Linear Regression (MLR), to build a predictive equation. chemrevlett.comresearchgate.net

For pyridine derivatives, QSAR models have been developed to predict various biological activities, including anticancer and antimalarial properties. chemrevlett.comnih.gov Descriptors used in these models can range from simple constitutional and topological indices to more complex quantum chemical parameters calculated via DFT. nih.govnih.gov

Although specific QSAR/QSPR models for this compound have not been detailed in the literature, it could serve as a valuable member of a dataset of nitroaromatic compounds used to develop models for predicting properties like thermal stability or specific biological activities. nih.gov The development of such models is guided by principles that ensure their statistical significance and predictive power for regulatory purposes. aidic.it

Mechanistic Insights from Theoretical Models

Theoretical models are instrumental in elucidating chemical reaction mechanisms. DFT calculations can be used to map out reaction pathways, identify transition states, and calculate activation energies. For nitropyridines, this could involve studying mechanisms of nucleophilic aromatic substitution or the reactions of the side chain. researchgate.net

The combination of DFT, which describes the electronic details of a reaction, and MD, which captures the dynamic and environmental effects, can provide a comprehensive picture of a chemical process. Furthermore, QSAR/QSPR models, by identifying the key structural features correlated with a particular outcome, can offer indirect mechanistic insights. For example, if a QSAR model shows that the charge on the nitro group is a critical descriptor for biological activity, it suggests that this part of the molecule is likely involved in a key interaction mechanism.

Advanced Materials Science Applications

Organic Semiconductor Development and Optoelectronic Properties

Derivatives of 2-(2-Aminoethylamino)-5-nitropyridine have been investigated as organic semiconductors, materials that combine the processing advantages of polymers with the electronic properties of semiconductors. proquest.commdpi.com These materials are foundational to next-generation photonic devices due to their tunable optical and electronic properties. mdpi.com

A notable derivative, 9-[(5-nitropyridin-2-aminoethyl) iminiomethyl]-anthracene (NAMA), was synthesized from the reaction of this compound with 9-anthracene carboxaldehyde. proquest.com This material has demonstrated properties that make it suitable for optoelectronic applications. proquest.com

The creation of thin films is a critical step in manufacturing electronic devices. mdpi.commdpi.com For the NAMA organic semiconductor, thin films have been successfully grown on soda-lime glass substrates using a drop-casting method from a solution of the material in an organic solvent. proquest.com

Characterization of these films is essential to understand their physical and optical properties. umd.edu Optical properties were determined by measuring the transmittance and reflectance spectra in a wavelength range of 200 nm to 2400 nm. proquest.com From these spectra, fundamental optical constants such as the absorption coefficient (α), optical band energy gap (Eg), and refractive index (n) were calculated. proquest.com The dispersion parameters were also determined using the Wemple-DiDomenico single oscillator model. proquest.com

Table 1: Optical Properties of NAMA Thin Film proquest.com

| Parameter | Value |

|---|---|

| Optical Band Gap (Eg) | 2.72 eV |

| Dispersion Energy (Ed) | 14.12 eV |

| Single Oscillator Energy (E0) | 6.80 eV |

The semiconducting properties of the NAMA thin film were leveraged to fabricate a Schottky diode with an Au/NAMA/n-Si/In structure. proquest.com The performance of such a device is evaluated by its electrical parameters, which were determined from its current-voltage characteristics. The successful fabrication of this diode highlights the potential of this compound derivatives in photosensing and other electronic applications. proquest.com

Table 2: Electrical Parameters of Au/NAMA/n-Si/In Schottky Diode proquest.com

| Parameter | Value |

|---|---|

| Ideality Factor (n) | 2.61 |

| Barrier Height (Φb) | 0.724 eV |

Development of Functionalized Nanomaterials

Functionalizing nanoparticles with organic molecules like this compound enhances their capabilities for specific applications, such as targeted extraction and environmental cleanup. b-cdn.net The amine groups on the molecule are particularly effective as binding sites. b-cdn.netnih.gov

Magnetic nanoparticles (MNPs) serve as an effective core for separation technologies because they can be easily manipulated with an external magnetic field. mdpi.commdpi.com Grafting amine-functionalized ligands, such as this compound, onto the surface of these nanoparticles creates a powerful tool for extraction and sensing. The positive charges on the surface of these amine-functionalized MNPs can promote strong electrostatic interactions with negatively charged targets. nih.gov This principle is widely used for the rapid capture of various targets, including bacterial pathogens and nucleic acids. nih.govmdpi.comrsc.org The robust and inexpensive nature of amine groups ensures a high binding affinity for a range of applications. nih.gov

The presence of heavy metal ions in wastewater is a significant environmental concern. ijnrd.org Adsorption is a promising and widely used technique for the removal of these toxic ions due to its high efficiency and simplicity. b-cdn.netijnrd.org Amine-functionalized materials have shown exceptional performance in this area. b-cdn.netnih.gov

When grafted onto a substrate like magnetic nanoparticles, the amine groups of this compound can act as powerful chelation sites for heavy metal ions. b-cdn.net Amino-functionalized adsorbents are particularly suitable for capturing ions such as Cu(II), Ni(II), Zn(II), and Cd(II). b-cdn.net Research on similar amine-functionalized porous polymers and hydrogels has demonstrated extremely high removal capacities for various heavy metals, highlighting the potential of this approach for environmental remediation. nih.govmdpi.com

Table 3: Representative Heavy Metal Adsorption Capacities of Amine-Functionalized Materials

| Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference Material |

|---|---|---|

| Pb(II) | 1211 | Amine-functionalized Porous Polymer Gel nih.gov |

| Ni(II) | 409.83 | Modified Sodium Alginate/Polyacrylic Acid Hydrogel mdpi.com |

| Zn(II) | 398.4 | Modified Sodium Alginate/Polyacrylic Acid Hydrogel mdpi.com |

| Cu(II) | 367.64 | Modified Sodium Alginate/Polyacrylic Acid Hydrogel mdpi.com |

Fluorescent Probes and Sensors

This compound is a valuable building block for designing and synthesizing fluorescent chemosensors. semanticscholar.org These sensors are designed to detect specific ions in a sample, often with high selectivity and sensitivity, which is crucial for applications in environmental monitoring and biological imaging. semanticscholar.orgmdpi.com

Researchers have synthesized novel fluorescent probes by reacting N-(2-aminoethyl)-5-nitropyridin-2-amine with aldehydes like 2-hydroxy-1-naphthaldehyde (B42665) and 2-hydroxy-5-nitrobenzaldehyde. semanticscholar.org The resulting compounds were characterized by various spectral techniques, including FTIR, NMR, UV/vis, and fluorescence spectroscopy. semanticscholar.org

These probes were tested for their ability to sense different metal ions. One of the synthesized probes, (E)-4-nitro-2-((2-(5-nitropyridin-2-ylamino)ethylimino)methyl)phenol, demonstrated a highly selective "turn-on" fluorescent response to Fe³⁺ and Hg²⁺ ions. semanticscholar.org This means its fluorescence intensity significantly increased upon binding with these specific cations, even in the presence of other interfering metal ions. semanticscholar.org This selectivity makes it a promising candidate for practical applications in detecting trace amounts of iron and mercury in environmental or biological samples. semanticscholar.org

Table 4: Summary of Fluorescent Probe Sensing Behavior semanticscholar.org

| Probe | Target Ion | Response |

|---|---|---|

| (E)-1-((2-(5-nitropyridin-2-ylamino)ethylimino)methyl)naphthalen-2-ol | Fe³⁺ | Fluorescence enhancement |

| Hg²⁺ | Slight fluorescence quenching | |

| (E)-4-nitro-2-((2-(5-nitropyridin-2-ylamino)ethylimino)methyl)phenol | Fe³⁺ | Highly selective fluorescence enhancement ("turn-on") |

| Hg²⁺ | Highly selective fluorescence enhancement ("turn-on") |

Medicinal Chemistry and Biological Applications

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

No specific studies detailing the antibacterial or antifungal properties of 2-(2-Aminoethylamino)-5-nitropyridine were identified. Research on related structures, such as other 2-amino-5-substituted pyridine (B92270) derivatives, suggests that the broader chemical class has been investigated for antimicrobial properties, but data specific to this compound, including minimum inhibitory concentration (MIC) values against bacterial or fungal strains, is not present in the available literature.

Anticancer and Cytotoxic Effects

Similarly, searches for the anticancer and cytotoxic effects of this compound did not yield specific results. There are no available studies that report its efficacy against cancer cell lines or provide data such as IC50 values.

Enzyme Inhibition Studies (e.g., GSK3, Urease, Chymotrypsin (B1334515), JAK2)

There is no evidence in the public domain to suggest that this compound has been evaluated as an inhibitor for enzymes such as Glycogen (B147801) Synthase Kinase 3 (GSK3), urease, chymotrypsin, or Janus Kinase 2 (JAK2).

Antimalarial Activity

The potential antimalarial activity of this compound has not been reported in the scientific literature reviewed.

DNA/Protein Interaction Studies (e.g., DNA binding, DNA-dependent protein kinase inhibition)

Mechanism of Action in Biological Systems

Bioreduction of Nitro Group and Reactive Intermediates

Without primary biological activity data, there is consequently no information available regarding the mechanism of action of this compound, including the potential bioreduction of its nitro group to form reactive intermediates.

Interaction with Molecular Targets

Research into the specific molecular targets of this compound within a medicinal chemistry context is limited in publicly available scientific literature. While the broader class of nitropyridine derivatives has been investigated for various biological activities, detailed studies identifying and characterizing the direct molecular interactions of this specific compound are not extensively documented.

Numerous studies have explored the biological potential of various nitropyridine-containing molecules, revealing interactions with several key enzymes. For instance, certain nitropyridine derivatives have been identified as inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cell signaling. Other related compounds have been shown to inhibit glycogen synthase kinase-3 (GSK3), an enzyme implicated in a range of cellular processes. Additionally, some 5-nitropyridin-2-yl derivatives have demonstrated inhibitory activity against chymotrypsin and urease. However, it is crucial to note that these findings pertain to analogues or derivatives and not directly to this compound itself.

To date, specific binding affinities, such as IC50 or Ki values, for the interaction of this compound with any particular biological target have not been reported in peer-reviewed publications. Screening assays and detailed mechanistic studies would be required to elucidate its potential molecular targets and to quantify its activity. Without such dedicated research, the specific proteins, receptors, or enzymes with which this compound may interact, and the functional consequences of these interactions, remain speculative.

The table below summarizes the inhibitory activities of related nitropyridine derivatives against various molecular targets, as a reference for the potential, yet unconfirmed, activity of this compound.

Table 1: Inhibitory Activity of Structurally Related Nitropyridine Derivatives

| Molecular Target | Compound Class | Reported Activity (IC50) |

|---|---|---|

| Janus kinase 2 (JAK2) | 2-Chloro-5-methyl-3-nitropyridine derivatives | 8.5–12.2 µM |

| Glycogen synthase kinase-3 (GSK3) | 2,6-dichloro-3-nitropyridine derivative | 8 nM |

| Chymotrypsin | 5-nitropyridin-2-yl derivative | 8.67 ± 0.1 μM |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-methyl-3-nitropyridine |

| 2,6-dichloro-3-nitropyridine |

Future Directions and Emerging Research Areas

Rational Design of Novel Derivatives

The rational design of new derivatives based on the 2-(2-Aminoethylamino)-5-nitropyridine core is a promising avenue for the development of compounds with enhanced or novel properties. This approach involves a deep understanding of structure-activity relationships (SAR) and the use of computational tools to predict the biological activity and physical properties of new molecules. researchgate.net

Detailed research findings in the broader class of 2-aminopyrimidine (B69317) and 2-aminopyridine (B139424) derivatives have shown that strategic modifications to the molecular structure can lead to significant improvements in biological efficacy. mdpi.comresearchgate.net For instance, the introduction of different substituents on the pyridine (B92270) ring or modification of the aminoethylamino side chain can influence the molecule's interaction with biological targets. Computational modeling and techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to guide these modifications. These methods help in identifying key structural features that are crucial for a desired activity, thereby streamlining the design and synthesis of more potent and selective analogs. researchgate.net

The synthesis and biological evaluation of a series of analogs of this compound could be systematically undertaken. For example, derivatization of the primary amino group or substitution on the pyridine ring could lead to new compounds with altered pharmacokinetic and pharmacodynamic profiles. The parent compound, 2-amino-5-nitropyridine (B18323), is a known intermediate in the synthesis of various pharmaceuticals, and this knowledge can be leveraged to design derivatives of this compound with potential therapeutic applications. guidechem.comchemimpex.com

| Modification Site | Potential Substituents | Predicted Impact |

|---|---|---|

| Primary Amino Group | Acyl groups, Alkyl chains, Aromatic rings | Altered solubility, bioavailability, and target binding |

| Secondary Amino Group | Cyclic structures, Heteroaromatic moieties | Enhanced target specificity and reduced off-target effects |

| Pyridine Ring | Halogens, Alkoxy groups, Cyano groups | Modified electronic properties and metabolic stability |

Multidisciplinary Research Approaches

The future exploration of this compound will benefit significantly from multidisciplinary research approaches, integrating chemistry, biology, and materials science. The foundational 2-amino-5-nitropyridine structure is recognized for its utility in creating compounds for pharmaceuticals and agrochemicals. guidechem.com By extension, this compound is a prime candidate for broader applications.

In the realm of medicinal chemistry, this compound and its derivatives could be investigated as potential therapeutic agents. The 2-aminopyridine moiety is a well-established pharmacophore in drug discovery, known to be a part of various biologically active molecules. rsc.org Its derivatives have shown a wide range of pharmacological activities, including antimicrobial and anticancer properties. mdpi.comresearchgate.net Future research could involve screening this compound and its analogs against a variety of biological targets.

Furthermore, the field of chemical biology could utilize this compound as a molecular probe to study biological processes. The presence of reactive amino groups allows for its conjugation to other molecules, such as fluorescent dyes or biotin, enabling the tracking and identification of its interactions within a cellular environment. nih.govnih.gov

In materials science, the nitro group in this compound suggests potential applications in the development of novel materials. Nitropyridine derivatives are known to possess interesting optical and electronic properties. Research could be directed towards synthesizing polymers or coordination complexes incorporating this molecule to create materials with specific functionalities, such as nonlinear optical (NLO) properties or sensing capabilities.

| Field | Potential Application | Research Focus |

|---|---|---|

| Medicinal Chemistry | Development of new drugs | Screening for anticancer, antimicrobial, and anti-inflammatory activities |

| Chemical Biology | Molecular probes and diagnostics | Synthesis of fluorescently labeled derivatives for cellular imaging |

| Materials Science | Functional materials | Investigation of optical and electronic properties of polymers and metal complexes |

Green Chemistry Principles in Synthesis and Application

Adhering to the principles of green chemistry is crucial for the sustainable future of chemical synthesis and application. The development of environmentally benign methods for the synthesis of this compound and its derivatives is an important area of future research. Traditional methods for the synthesis of nitropyridines often involve harsh conditions and the use of hazardous reagents. chemicalbook.com

Future research should focus on the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, to replace volatile organic compounds (VOCs). rsc.orgmdpi.com The development of catalytic methods for the synthesis of the 2-aminopyridine core can also contribute to a more sustainable process by reducing waste and improving atom economy.

For instance, the synthesis of 2-amino-5-nitropyridine, a precursor, is typically achieved through the nitration of 2-aminopyridine using a mixture of concentrated nitric and sulfuric acids. guidechem.com Research into alternative nitrating agents and solvent-free reaction conditions could significantly reduce the environmental impact of this process. Similarly, the subsequent reaction to introduce the aminoethylamino side chain could be optimized to use less hazardous reagents and generate less waste.

The application of biocatalysis, using enzymes to perform specific chemical transformations, is another promising green chemistry approach. Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and purification steps. Exploring enzymatic routes for the synthesis of this compound could lead to more sustainable and efficient manufacturing processes.

| Green Chemistry Principle | Application in Synthesis/Use | Potential Benefit |

|---|---|---|

| Use of Safer Solvents | Replacing traditional organic solvents with water or ionic liquids | Reduced toxicity and environmental pollution |

| Catalysis | Developing catalytic routes for synthesis | Increased reaction efficiency and reduced waste |

| Renewable Feedstocks | Exploring bio-based starting materials | Reduced reliance on fossil fuels |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials | Minimized waste generation |

Q & A

Q. What are the standard synthetic routes for 2-(2-Aminoethylamino)-5-nitropyridine, and how can purity be optimized?

The compound is typically synthesized via nitration of 2-aminopyridine derivatives followed by functionalization. For example, nitration of 2-aminopyridine with fuming nitric acid in concentrated sulfuric acid yields intermediates like 2-amino-5-nitropyridine, which can be further modified . Recrystallization using solvents like water or ethanol is critical for purity optimization. Structural validation via techniques such as X-ray crystallography or NMR ensures minimal byproduct contamination .

Q. How is this compound applied in analytical chemistry, particularly in mass spectrometry?

This compound serves as a matrix in negative-ion mode matrix-assisted laser desorption/ionization (MALDI) for phospholipid analysis. Its basicity enhances deprotonation of acidic phospholipids, improving ionization efficiency. Compared to traditional matrices like α-cyano-4-hydroxycinnamic acid, it reduces background noise and sublimation under vacuum, enabling reproducible lipid profiling .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

The compound is classified as a skin/eye irritant (GHS Category 2). Handling requires nitrile gloves, safety goggles, and lab coats. Work should occur in a fume hood to avoid inhalation of dust. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products during the synthesis of this compound?

Side products like nitro positional isomers (e.g., 3-nitro derivatives) arise from incomplete regioselectivity during nitration. Optimizing reaction temperature (45–50°C) and stoichiometric control of nitric acid reduces isomer formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the desired product .

Q. What advanced structural characterization methods are suitable for analyzing this compound and its derivatives?

Hirshfeld surface analysis and DFT calculations elucidate intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in cocrystals. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability, while hyperpolarizability measurements evaluate nonlinear optical properties for photonic applications .

Q. How does this compound compare to other MALDI matrices in lipidomics studies?

Unlike 9-aminoacridine (9-AA), this matrix offers superior vacuum stability and reduced sublimation, maintaining consistent analyte-matrix ratios during prolonged MS analysis. It also enhances detection of low-abundance phosphatidylethanolamines (PEs) due to its strong proton affinity .

Q. What contradictions exist in the literature regarding the performance of this compound as a MALDI matrix?

Some studies report variability in signal intensity for saturated vs. unsaturated lipids, possibly due to differential solubility in the matrix. Methodological adjustments, such as solvent selection (e.g., chloroform/methanol mixtures) and matrix-to-analyte ratios (1:10 to 1:50), are recommended to address these inconsistencies .

Q. What are the degradation pathways of this compound under thermal or photolytic stress?

Thermal decomposition above 200°C releases nitrogen oxides (NOx) and carbon monoxide. Photodegradation under UV light generates nitroso derivatives, detectable via HPLC-MS. Stability studies recommend storage in amber vials at –20°C under inert gas .

Q. Can this compound be functionalized for novel applications in supramolecular chemistry?

Yes. Its primary amine group allows covalent conjugation with aldehydes or epoxides to form Schiff bases or cross-linked polymers. These derivatives exhibit tunable fluorescence and host-guest binding properties, useful in sensor development .

Q. What environmental considerations apply to the disposal of this compound waste?

The compound is not listed under EPA’s Toxic Substances Control Act (TSCA), but its nitro groups pose ecological risks. Neutralization with dilute sodium bicarbonate followed by incineration in a licensed facility is advised. Avoid aqueous discharge to prevent groundwater contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.